5-(3,4-Dibromobutyl)picolinic acid
Description
5-(3,4-Dibromobutyl)picolinic acid is a halogenated picolinic acid derivative characterized by a dibrominated butyl chain at the 5-position of the picolinic acid scaffold. Picolinic acid, a pyridine carboxylic acid, serves as a critical pharmacophore in medicinal chemistry due to its metal-chelating properties and structural versatility . The compound gained prominence as a dopamine β-hydroxylase (DBH) inhibitor, a therapeutic target for hypertension and neurological disorders, as reported by Hidaka et al. (1972) . Its 3,4-dibromobutyl substituent distinguishes it from other DBH inhibitors, influencing its lipophilicity, binding affinity, and metabolic stability.
Properties
CAS No. |
37642-33-4 |
|---|---|
Molecular Formula |
C10H11Br2NO2 |
Molecular Weight |
337.01 g/mol |
IUPAC Name |
5-(3,4-dibromobutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11Br2NO2/c11-5-8(12)3-1-7-2-4-9(10(14)15)13-6-7/h2,4,6,8H,1,3,5H2,(H,14,15) |
InChI Key |
BHLDVPHVPKRBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCC(CBr)Br)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The biological and physicochemical properties of 5-(3,4-dibromobutyl)picolinic acid are best understood through comparison with structurally related picolinic acid derivatives (Table 1). Key analogues include:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings
Substituent Effects on Bioactivity Halogenation: The bromine atoms in this compound enhance its lipophilicity and binding to hydrophobic enzyme pockets compared to non-halogenated analogues like bupicomide. Chlorine vs. Bromine: 5-(4-chlorobutyl)picolinic acid, a chloro-analogue, exhibits weaker DBH inhibition and lower stability than the dibrominated compound, likely due to reduced electron-withdrawing effects and weaker van der Waals interactions .
Branching and Aromaticity
- Fusaric acid derivatives (e.g., qy17) with aromatic substituents (4-butylphenyl) demonstrate superior antibacterial activity but lack DBH inhibition. This highlights the role of substituent aromaticity in target specificity .
- Linear alkyl chains (e.g., n-butyl in bupicomide) improve solubility but may reduce target affinity compared to halogenated chains .
Synthetic Yields and Stability
- Halogenated picolinic acids, such as 4-chloropicolinic acid, are synthesized in higher yields (66%) compared to methylated derivatives (25% for 3-methylpicolinic acid), suggesting halogenation favors reaction efficiency .
- Stability assays for fusaric acid analogues (qy17 vs. qy20) reveal that linear alkyl groups enhance stability in biological matrices, a property likely shared by this compound due to its rigid brominated chain .
Metal Interaction and Enzyme Inhibition Picolinic acid derivatives with carboxyl groups (e.g., 5-(3,4-dicarboxylphenyl)picolinic acid) form coordination complexes with metals, unlike brominated analogues. This distinction limits this compound’s utility in material science but enhances its specificity for DBH, a non-metal-dependent enzyme . DBH inhibition by this compound is unaffected by metal chelators, unlike enzymes such as 2-aminophenol 1,6-dioxygenase, which requires ferrous iron .
Mechanistic Insights
- DBH Inhibition : The dibromobutyl group likely obstructs substrate access to DBH’s active site, a mechanism shared by bupicomide but enhanced by bromine’s steric bulk .
- Antibacterial vs. Neurological Targets : Fusaric acid derivatives (qy17) target bacterial membranes, whereas halogenated picolinic acids like this compound interact with eukaryotic enzymes, underscoring substituent-driven target divergence .
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